Selective Inhibition of ALR2 Over ALR1
Aldose reductase-IN-4 (IIc) exhibits a 12-fold selectivity for ALR2 over ALR1, a crucial factor in minimizing off-target effects associated with ALR1 inhibition. This selectivity is quantified by comparing its IC50 values for the two isoforms: 0.98 μM for ALR2 and 11.70 μM for ALR1 . This selectivity profile is a key differentiator from non-selective ALR2 inhibitors, which may inhibit ALR1 at similar concentrations, potentially confounding in vivo studies.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.98 μM (ALR2) and 11.70 μM (ALR1) |
| Comparator Or Baseline | Non-selective ALR2 inhibitors or ALR1 itself |
| Quantified Difference | 12-fold selectivity for ALR2 over ALR1 |
| Conditions | In vitro enzymatic assay using partially purified aldose reductase from rat lenses |
Why This Matters
High ALR2 selectivity reduces the risk of off-target effects on ALR1, a key consideration for researchers designing in vivo studies on diabetic complications where ALR2 is the primary therapeutic target.
